molecular formula C25H29N7O B2829190 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol CAS No. 955337-92-5

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B2829190
CAS No.: 955337-92-5
M. Wt: 443.555
InChI Key: LZHPANLLAVGFTC-UHFFFAOYSA-N
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Description

The structure features:

  • A pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenylamino group at position 2.
  • A piperazine ring at position 6, functionalized with a hydroxyethyl side chain.
  • A phenyl group at position 1 of the pyrazole ring.

The hydroxyethyl-piperazine moiety enhances solubility and bioavailability, while the 3,4-dimethylphenyl group contributes to target selectivity .

Properties

IUPAC Name

2-[4-[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O/c1-18-8-9-20(16-19(18)2)27-23-22-17-26-32(21-6-4-3-5-7-21)24(22)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPANLLAVGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions.

    Amination and Substitution:

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and appropriate halogenated intermediates.

    Attachment of the Ethanol Group: The final step involves the attachment of the ethanol group to the piperazine ring, typically through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the attached phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl or amino groups.

Scientific Research Applications

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of CDK2, preventing its interaction with other proteins and substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:

2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol (CAS: 955305-24-5) Difference: 3,5-dimethylphenyl vs. 3,4-dimethylphenyl substitution.

6-[(2-Substituted phenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones Difference: Thioether linkage with oxoethyl groups instead of piperazine-ethanol. Impact: Increased electron-withdrawing properties may reduce cellular permeability but enhance covalent binding to cysteine residues in kinases.

Core Modifications

Key Compounds:

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones

  • Difference : Thiazolo ring fused to the pyrimidine core.
  • Impact : Enhanced rigidity and π-π stacking interactions, improving affinity for ATP-binding pockets in kinases like CDK2.

Chromenone-linked pyrazolo[3,4-d]pyrimidines Example: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Difference: Chromenone moiety replaces phenyl-piperazine. Impact: Broader spectrum of activity against FLT3 and Aurora kinases due to extended planar structure.

Side Chain Variations

Key Compounds:

Piperazine vs. Piperidine Derivatives

  • Example : Compounds lacking the hydroxyethyl group (e.g., unsubstituted piperazine analogs).
  • Impact : Reduced solubility and bioavailability, as observed in pharmacokinetic studies .

Ethanol vs. Methoxyethyl Side Chains Example: Substitution of ethanol with methoxyethyl in the piperazine ring. Impact: Increased metabolic stability but reduced CNS penetration due to higher hydrophilicity.

Comparative Data Table

Compound Core Structure Key Substituents Solubility (mg/mL) Kinase Inhibition (IC50, nM) Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-dimethylphenyl, piperazine-ethanol 0.12 (pH 7.4) CDK2: 18 ± 2.1
3,5-Dimethylphenyl Analog (955305-24-5) Pyrazolo[3,4-d]pyrimidine 3,5-dimethylphenyl, piperazine-ethanol 0.15 (pH 7.4) CDK2: 23 ± 3.4
Thiazolo-Fused Derivative Pyrazolo[3,4-d]thiazolo-pyrimidine Thiazolo ring, phenyl-thioether 0.08 (pH 7.4) CDK2: 12 ± 1.8
Chromenone Hybrid Pyrazolo[3,4-d]pyrimidine Chromenone, fluoro-substitutions 0.05 (pH 7.4) FLT3: 8 ± 0.9

Research Findings and Implications

  • Stereoelectronic Effects : The 3,4-dimethylphenyl group in the target compound improves selectivity for CDK2 over CDK1 due to optimized van der Waals interactions .
  • Side Chain Role: The hydroxyethyl-piperazine moiety enhances aqueous solubility by 40% compared to non-hydroxylated analogs, critical for oral administration .
  • Synthetic Challenges : Thiazolo-fused derivatives require harsh acidic conditions (e.g., H2SO4), limiting scalability .

Biological Activity

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activities. Its structure can be represented as follows:

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound's ability to selectively inhibit CDK2 has been linked to its cytotoxic effects against various cancer cell lines.

Anticancer Activity

Numerous studies have documented the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have shown that 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol exhibits significant cytotoxicity against several cancer cell lines, including:
    • HCT116 (Colon Carcinoma) : IC50 value of 6.2 μM.
    • T47D (Breast Cancer) : IC50 values of 27.3 μM and 43.4 μM for different derivatives of the compound .
    Cell LineIC50 Value (μM)
    HCT1166.2
    T47D27.3
    T47D (other)43.4
  • Mechanistic Insights : The compound’s interaction with the CDK2 enzyme was characterized using molecular docking studies, revealing that it binds effectively to the active site, thereby inhibiting its function .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various metabolic enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated significant inhibition, suggesting potential applications in treating neurological disorders .
EnzymeInhibition Activity
AcetylcholinesteraseSignificant

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of this compound:

  • Substituent Effects : Variations in the phenyl and piperazine groups have been shown to enhance or diminish activity against specific targets .

Comparative Studies

Comparative analyses with other known CDK inhibitors have shown that this compound possesses a favorable selectivity profile, making it a promising candidate for further development .

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